Benzenamine, N-ethyl-N-2-propynyl-
Description
Benzenamine, N-ethyl-N-2-propynyl- (IUPAC name: N-ethyl-N-prop-2-yn-1-ylbenzenamine) is a substituted aniline derivative featuring an ethyl group and a propynyl (2-propynyl) group attached to the nitrogen atom. The propynyl group introduces a terminal alkyne moiety, which is highly reactive in click chemistry and cycloaddition reactions, distinguishing it from alkyl or aryl-substituted amines .
Properties
CAS No. |
18158-72-0 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-ynylaniline |
InChI |
InChI=1S/C11H13N/c1-3-10-12(4-2)11-8-6-5-7-9-11/h1,5-9H,4,10H2,2H3 |
InChI Key |
RCBNAOAYBZFSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. N-Benzyl-2-phenyl-N-(2-phenylethyl)-1-propanamine ()
- Molecular Formula : C₂₄H₂₇N
- Key Features : Bulky aromatic substituents (benzyl, phenylethyl) increase steric hindrance and reduce solubility in polar solvents compared to the smaller ethyl and propynyl groups in the target compound.
- Reactivity : Aromatic substituents favor π-π stacking interactions, whereas the propynyl group in N-ethyl-N-2-propynyl-benzenamine enables alkyne-specific reactions like Huisgen cycloaddition .
b. N-Allylaniline ()
- Molecular Formula : C₉H₁₁N
- Key Features : The allyl group (CH₂CH=CH₂) provides a conjugated double bond, contrasting with the propynyl group’s triple bond (C≡CH).
- Reactivity: Allyl amines undergo electrophilic addition, while terminal alkynes participate in Sonogashira coupling or azide-alkyne cycloaddition .
c. Benzenamine, 4-ethoxy-2-methyl-N-(2-methylphenyl)-N-phenyl ()
- Molecular Formula: C₂₂H₂₃NO
- Key Features : Ethoxy and methyl groups enhance lipophilicity, while the propynyl group in the target compound introduces polarity due to the sp-hybridized carbon.
- Applications : Ethoxy-substituted amines are common in agrochemicals, whereas propynyl-substituted amines are used as intermediates in pharmaceutical synthesis .
Physical and Chemical Properties
- Solubility: Propynyl-substituted amines are generally less water-soluble than ethyl or methyl analogs due to the non-polar alkyne group but more soluble than highly aromatic derivatives .
- Boiling Points : Terminal alkynes (e.g., propynyl) have lower boiling points compared to bulkier substituents like benzyl or phenylethyl .
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